3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol
CAS No.: 899726-59-1
Cat. No.: VC6430388
Molecular Formula: C21H17N3O
Molecular Weight: 327.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899726-59-1 |
|---|---|
| Molecular Formula | C21H17N3O |
| Molecular Weight | 327.387 |
| IUPAC Name | 3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
| Standard InChI | InChI=1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24) |
| Standard InChI Key | GIPKBONMCKXEAL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol (C<sub>21</sub>H<sub>18</sub>N<sub>3</sub>O) features a quinazoline scaffold substituted at positions 2, 4, and 6. The quinazoline nucleus consists of a benzene ring fused to a pyrimidine ring, with the following functionalizations:
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Position 2: An aminophenol group (–NH–C<sub>6</sub>H<sub>4</sub>–OH)
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Position 4: A phenyl ring
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Position 6: A methyl group
This arrangement introduces both lipophilic (phenyl, methyl) and hydrophilic (phenolic –OH) moieties, potentially enhancing membrane permeability and target binding versatility .
Physicochemical Properties
While experimental data specific to this compound remains limited, inferences from analogous quinazolines suggest the following properties :
| Property | Value/Description |
|---|---|
| Molecular Weight | 328.4 g/mol (calculated) |
| LogP (Partition Coefficient) | ~3.2 (estimated via QSAR modeling) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 210–215°C (predicted) |
The phenolic –OH group likely contributes to hydrogen-bonding interactions, while the methyl and phenyl groups enhance hydrophobic interactions .
Synthetic Methodologies
Core Quinazoline Formation
The quinazoline backbone is typically synthesized via cyclocondensation reactions. A representative pathway involves:
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Formation of 6-methyl-4-phenylquinazoline:
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Introduction of the Aminophenol Group:
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Nucleophilic aromatic substitution at position 2 using 3-aminophenol in the presence of a palladium catalyst.
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Reaction conditions: 120°C, 12–18 hours in DMF, yielding ~60–65%.
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Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7).
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Spectroscopic Confirmation:
Comparative Analysis with Analogous Compounds
Future Directions
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Kinase Inhibition Assays: Prioritize screening against EGFR, VEGFR, and PDGFR.
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Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility.
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Metabolic Stability: Assess CYP450-mediated oxidation pathways.
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